N-(4-chlorophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5/c1-31-18-10-5-14(12-19(18)32-2)21-26-22(33-27-21)17-4-3-11-28(23(17)30)13-20(29)25-16-8-6-15(24)7-9-16/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFBKFIZSMWLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, particularly its anticancer and antimicrobial properties, supported by various studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the 1,2,4-oxadiazole moiety is particularly significant as this structure is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit various mechanisms of action by targeting specific enzymes involved in cancer cell proliferation.
- Inhibition of Enzymes : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
- Molecular Docking Studies : Computational studies indicate strong binding affinities between the compound and several cancer-related proteins, suggesting a promising therapeutic role in cancer treatment .
Case Studies
A notable study investigated a series of 1,3,4-oxadiazole derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HePG-2 | 35.58 |
| 10c | HCT-116 | 5.55 |
| Dox | HCT-116 | 5.23 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Oxadiazole derivatives are known for their effectiveness against a range of pathogens.
The antimicrobial activity is attributed to the inhibition of bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase, which plays a critical role in fatty acid biosynthesis in bacteria .
Research Findings
In a comparative study of various oxadiazole derivatives:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 21c | Mycobacterium tuberculosis | 4–8 |
| 22a | Staphylococcus aureus | 1.56 |
| 22b | Bacillus subtilis | 0.78 |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure characterized by the presence of a chlorophenyl group and an oxadiazole moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 455.9 g/mol. The intricate arrangement of functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(4-chlorophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide. For instance, derivatives of similar structures have been synthesized and screened for their ability to inhibit kinases involved in cancer progression. One particular compound demonstrated significant inhibitory activity against AKT2/PKBβ, a key player in glioma malignancy pathways. This suggests that the compound could be developed as a targeted therapy for glioblastoma, showing potent effects on tumor growth while sparing normal cells from cytotoxicity .
Kinase Inhibition
The compound's structural features allow it to interact with various kinases, which are crucial in many signaling pathways related to cancer and other diseases. The inhibition of these kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells. This mechanism has been observed in several studies where related compounds showed low micromolar activity against multiple kinase targets .
Case Studies and Research Findings
Potential for Drug Development
Given its promising pharmacological profile, this compound represents a candidate for further development into therapeutic agents targeting specific cancers. The selectivity towards cancerous cells while minimizing effects on non-cancerous cells is particularly noteworthy.
Comparison with Similar Compounds
Key Observations:
Oxadiazole Substituents: The target’s 3,4-dimethoxyphenyl group contrasts with the 4-chlorophenyl in analogues. In compound 11g, dual chloro groups (on both oxadiazole and phenoxy) correlate with higher proteasome inhibition potency (IC₅₀ ~0.5 µM), suggesting synergistic electronic effects .
Pyridinone Modifications: The target lacks substituents on the pyridinone ring, unlike the 4,6-dimethyl groups in the analogue from . Methyl groups may improve metabolic stability but reduce conformational flexibility .
Acetamide Side Chain: The target’s 4-chlorophenyl terminus differs from the isopropylphenyl or phenoxy groups in analogues.
Physicochemical and Spectroscopic Properties
- Melting Points : Analogues 11g and 11i exhibit high melting points (~133–135°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding via oxadiazole and amide groups). The target’s 3,4-dimethoxyphenyl group may lower its melting point compared to chloro-substituted analogues due to reduced crystallinity .
- Isomerism : Compounds 11g and 11h exhibit isomer ratios (4:1 and 3:1, respectively) in ¹H NMR, attributed to restricted rotation around the N–C bond in the acetamide side chain. Similar isomerism is plausible in the target compound but requires validation .
Q & A
Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step routes, including:
- Oxadiazole ring formation : Cyclization of precursors (e.g., nitrile oxides with amidoximes) under reflux in DMF or dichloromethane .
- Pyridinone coupling : Amide bond formation using coupling agents (e.g., EDCI/HOBt) at 0–25°C .
- Critical conditions : Temperature control (avoiding side reactions), anhydrous solvents, and catalytic bases (e.g., K₂CO₃) to drive reactions to completion . Yields >70% are achievable with purified intermediates and strict stoichiometric ratios .
Q. Which characterization techniques are most reliable for confirming structural integrity, and how can spectral data discrepancies be resolved?
- Primary methods : H/C NMR (δ 10–13 ppm for NH protons; aromatic protons at δ 7–8 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Resolving contradictions : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguishing imine/amine tautomers requires variable-temperature NMR .
Q. What stability considerations are relevant for this compound under laboratory conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .
- pH sensitivity : Avoid prolonged exposure to acidic/basic conditions (pH <4 or >10) to prevent hydrolysis of the acetamide or pyridinone moieties .
Advanced Research Questions
Q. How does the electronic environment of the oxadiazole ring influence biological reactivity, and what methods elucidate its mechanism of action?
- Oxadiazole effects : The electron-deficient oxadiazole enhances binding to target proteins (e.g., kinases) via π-π stacking. Substituents like 3,4-dimethoxyphenyl modulate electron density, affecting binding affinity .
- Experimental approaches :
- Docking studies : Use AutoDock/Vina to predict interactions with active sites (e.g., ATP-binding pockets) .
- Bioassays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase assays) and correlate with computational results .
Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
- Formulation adjustments : Use solubility enhancers (e.g., PEG-400) or pro-drug strategies to improve bioavailability .
- Dose-response reevaluation : Conduct staggered dosing in animal models to identify non-linear pharmacokinetics .
Q. How can comparative molecular docking studies with structural analogs refine target selectivity?
- Analog selection : Compare with compounds sharing core features (e.g., thienopyrimidine or triazole derivatives) but varying substituents (Table 1) .
- Key parameters : Analyze binding energy differences (>2 kcal/mol indicates significant selectivity shifts) and hydrogen-bonding patterns .
Table 1 : Structural analogs and their bioactivity profiles
| Compound | Core Structure | Bioactivity (IC₅₀, μM) | Unique Feature |
|---|---|---|---|
| Target compound | Oxadiazole-pyridinone | 0.12 (Kinase X) | 3,4-Dimethoxyphenyl |
| Thienopyrimidine Derivative A | Thienopyrimidine | 1.45 (Kinase X) | Sulfur-containing core |
| Oxadiazole Compound B | Oxadiazole | 5.60 (Kinase X) | Lack of pyridinone |
Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) in derivatives?
- Systematic substitution : Synthesize analogs with halogens (e.g., -F, -Br), methyl groups, or methoxy variants at the 3,4-dimethoxyphenyl position .
- Biological testing : Use parallel assays (e.g., cytotoxicity, enzyme inhibition) to rank derivatives. Statistical tools like PCA (Principal Component Analysis) can cluster compounds by activity profiles .
Methodological Notes
- Data validation : Cross-reference spectral data with PubChem entries and crystallographic databases (e.g., CCDC) .
- Advanced tools : Employ DFT calculations to predict reactive sites for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
